CaV1.3 antagonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CaV1.3 antagonist-1 is a potent and highly selective inhibitor of the L-type calcium channel, specifically targeting the CaV1.3 subtype. This compound has shown significant potential in the research and treatment of neurological disorders, particularly Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CaV1.3 antagonist-1 is synthesized through a series of chemical reactions involving cyclopentyl derivatives. The synthesis typically involves the following steps:
Formation of the cyclopentyl ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization of the cyclopentyl ring: Various functional groups are introduced to the cyclopentyl ring to enhance its activity and selectivity towards the CaV1.3 calcium channel.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, ensuring that the compound is produced in sufficient quantities for research and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions
CaV1.3 antagonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the cyclopentyl ring.
Substitution: Substitution reactions are used to introduce or replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and selectivities .
Aplicaciones Científicas De Investigación
CaV1.3 antagonist-1 has a wide range of scientific research applications, including:
Neurological Research: It is extensively studied for its potential in treating Parkinson’s disease by inhibiting the CaV1.3 calcium channels in the brain.
Cardiovascular Research: The compound is also investigated for its effects on cardiac function, particularly in conditions involving abnormal calcium signaling.
Pharmacological Studies: This compound serves as a valuable tool in pharmacological studies to understand the role of calcium channels in various physiological and pathological processes.
Mecanismo De Acción
CaV1.3 antagonist-1 exerts its effects by selectively binding to the CaV1.3 subtype of L-type calcium channels. This binding inhibits the influx of calcium ions into the cells, thereby modulating various cellular processes. The primary molecular targets are the calcium channels located in the neurons and cardiac cells. The inhibition of these channels leads to reduced calcium signaling, which is beneficial in conditions like Parkinson’s disease and certain cardiac arrhythmias .
Comparación Con Compuestos Similares
Similar Compounds
CaV1.2 Antagonists: These compounds target the CaV1.2 subtype of L-type calcium channels and are used in the treatment of hypertension and cardiac arrhythmias.
CaV1.4 Antagonists: These compounds target the CaV1.4 subtype and are primarily involved in retinal function.
Uniqueness of CaV1.3 Antagonist-1
This compound is unique due to its high selectivity for the CaV1.3 subtype over other L-type calcium channels. This selectivity makes it particularly valuable in neurological research, as it minimizes the side effects associated with non-selective calcium channel blockers .
Propiedades
Fórmula molecular |
C17H19ClN2O3 |
---|---|
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
1-[2-(3-chlorophenyl)ethyl]-3-cyclopentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H19ClN2O3/c18-13-5-3-4-12(10-13)8-9-19-15(21)11-16(22)20(17(19)23)14-6-1-2-7-14/h3-5,10,14H,1-2,6-9,11H2 |
Clave InChI |
AJKSBVCOTKODMF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C(=O)CC(=O)N(C2=O)CCC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.